O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine
CAS No.: 148437-94-9
Cat. No.: VC0141661
Molecular Formula: C31H45N5O5Si2
Molecular Weight: 623.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148437-94-9 |
|---|---|
| Molecular Formula | C31H45N5O5Si2 |
| Molecular Weight | 623.9 g/mol |
| IUPAC Name | 1-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-phenylmethoxyimidazo[2,1-b]purine |
| Standard InChI | InChI=1S/C31H45N5O5Si2/c1-20(2)42(21(3)4)38-18-26-25(40-43(41-42,22(5)6)23(7)8)16-27(39-26)36-19-33-28-29(37-17-24-12-10-9-11-13-24)34-31-32-14-15-35(31)30(28)36/h9-15,19-23,25-27H,16-18H2,1-8H3/t25-,26-,27-/m1/s1 |
| Standard InChI Key | BLDLNBNHGVBWLB-ZONZVBGPSA-N |
| Isomeric SMILES | CC(C)[Si]1(OC[C@@H]2[C@@H](C[C@@H](O2)N3C=NC4=C3N5C=CN=C5N=C4OCC6=CC=CC=C6)O[Si](O1)(C(C)C)C(C)C)C(C)C |
| Canonical SMILES | CC(C)[Si]1(OCC2C(CC(O2)N3C=NC4=C3N5C=CN=C5N=C4OCC6=CC=CC=C6)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Introduction
Chemical Identity and Properties
O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] guanosine is a modified nucleoside belonging to the carbohydrate family. As a structurally complex molecule, it incorporates several protective groups strategically positioned to modify the reactivity of the guanosine core.
Basic Identifiers
The compound is characterized by the following properties:
| Parameter | Information |
|---|---|
| Name | O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] guanosine |
| CAS Number | 148437-94-9 |
| Molecular Formula | C31H45N5O5Si2 |
| Molecular Weight | 623.89 g/mol |
| Product Family | Carbohydrates |
| Description | Protected Guanosine derivative |
These fundamental parameters identify the compound within chemical databases and allow researchers to locate and verify its identity across different sources .
Structural Components
The name of this compound provides significant insight into its structure:
-
O6-Benzyl: Indicates a benzyl group attached to the oxygen at position 6 of the guanosine base
-
N2,3-etheno: Denotes an etheno bridge between nitrogen atoms at positions 2 and 3
-
2'-deoxy: Signifies the absence of a hydroxyl group at the 2' position of the ribose sugar component
-
3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl]: Describes a protective group consisting of a disiloxane structure with four isopropyl substituents, linking the 3' and 5' oxygens of the ribose sugar
This complex structure incorporates multiple protective groups that serve to modulate the reactivity of specific functional sites on the guanosine molecule .
Significance in Nucleoside Chemistry
Protection Strategy
The compound represents an important example of the protection strategy commonly employed in nucleoside chemistry. Protection of reactive groups is essential during multistep syntheses to prevent unwanted side reactions and improve synthetic efficiency.
The key protective elements include:
-
The O6-benzyl group: Protects the O6 position of guanosine from nucleophilic attack
-
The N2,3-etheno bridge: Modifies the reactivity of the nitrogen atoms in the guanine base
-
The tetrakis(isopropyl)-1,3-disiloxanediyl group: Simultaneously protects both the 3' and 5' hydroxyl positions on the ribose sugar
These protective groups can be selectively removed under specific conditions, enabling targeted modifications at specific positions on the guanosine molecule .
Comparison with Related Protected Nucleosides
While the search results don't provide direct comparisons, this protection strategy shares conceptual similarities with other approaches used in nucleoside chemistry. Protected nucleosides serve as critical intermediates in the synthesis of modified nucleosides, oligonucleotides, and related compounds.
Synthesis Considerations
Although the search results don't provide specific synthesis procedures for this compound, the presence of multiple protective groups suggests a complex, multi-step synthesis pathway. The synthesis likely involves:
-
Initial protection of the 3' and 5' hydroxyl groups with the disiloxane moiety
-
Installation of the O6-benzyl group
-
Formation of the N2,3-etheno bridge
These modifications would need to be introduced in a specific sequence to achieve the desired selectivity and yield. The compound's structure suggests it serves as an advanced intermediate in synthetic pathways toward more complex guanosine derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume